(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid
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Overview
Description
®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid is a complex organic compound that features a unique imidazoquinoline scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid involves multiple steps. One common approach starts with the preparation of the imidazoquinoline core, followed by the introduction of the butyl and amino groups at specific positions. The process typically involves:
Formation of the imidazoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the butyl group: This step often involves alkylation reactions using butyl halides.
Amino group addition: Amination reactions are employed to introduce amino groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the imidazoquinoline core or other functional groups.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly TLR7 and TLR8.
Medicine: It has potential as an immunotherapeutic agent, enhancing immune responses against cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid involves its interaction with TLR7 and TLR8. These receptors, when activated, stimulate the release of proinflammatory cytokines, enhancing the body’s immune response. The compound’s structure allows it to selectively bind to these receptors, triggering a cascade of immune signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline compound used as an immune response modifier.
Resiquimod: Similar in structure and function, used in research and clinical settings.
Gardiquimod: A synthetic compound with similar TLR7/8 agonist activity.
Uniqueness
®-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid stands out due to its specific structural modifications, which enhance its selectivity and potency as a TLR7/8 agonist. These modifications may result in more desirable cytokine profiles and reduced side effects compared to similar compounds .
Properties
Molecular Formula |
C20H27N5O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-amino-6-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)hexanoic acid |
InChI |
InChI=1S/C20H27N5O2/c1-2-3-11-16-24-17-18(13-8-4-5-10-15(13)23-19(17)22)25(16)12-7-6-9-14(21)20(26)27/h4-5,8,10,14H,2-3,6-7,9,11-12,21H2,1H3,(H2,22,23)(H,26,27) |
InChI Key |
MVVGOFGMUYPAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CCCCC(C(=O)O)N)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
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